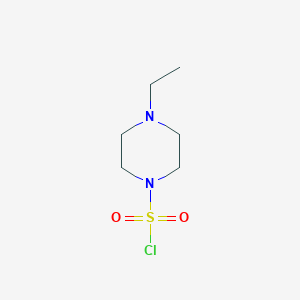

4-Ethylpiperazine-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethylpiperazine-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN2O2S/c1-2-8-3-5-9(6-4-8)12(7,10)11/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJGEPQKJHQLQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101285468 | |

| Record name | 4-Ethyl-1-piperazinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273207-02-6 | |

| Record name | 4-Ethyl-1-piperazinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273207-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-1-piperazinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Ethylpiperazine 1 Sulfonyl Chloride

Fundamental Reactivity at the Sulfonyl Sulfur Center

The sulfur atom in 4-Ethylpiperazine-1-sulfonyl chloride is in a high oxidation state (+6) and is bonded to two electronegative oxygen atoms and a chlorine atom. This configuration renders the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. The fundamental reactivity of the sulfonyl chloride moiety is dominated by nucleophilic substitution reactions where the chloride ion acts as a leaving group.

Nucleophilic Substitution Mechanisms (SN2, Addition-Elimination)

Nucleophilic substitution at the sulfonyl sulfur center can proceed through different mechanistic pathways, primarily the concerted bimolecular nucleophilic substitution (SN2) mechanism and the stepwise addition-elimination mechanism.

The SN2 mechanism involves a single transition state where the nucleophile attacks the sulfur atom concurrently with the departure of the chloride leaving group. This pathway is analogous to the SN2 reaction at a carbon center and typically results in an inversion of configuration at the sulfur atom. Computational studies on related arenesulfonyl chlorides have provided evidence for a synchronous SN2 mechanism, characterized by a single transition state.

Alternatively, the reaction can proceed via a two-step addition-elimination mechanism . In this pathway, the nucleophile first adds to the electrophilic sulfur atom, forming a transient pentacoordinate trigonal bipyramidal intermediate. This intermediate then eliminates the leaving group (chloride) in a second step to yield the final product. The feasibility of this mechanism is often influenced by the nature of the nucleophile and the substituents on the sulfonyl group. For instance, reactions of some sulfonyl chlorides with strong nucleophiles may favor this stepwise process. While extensively studied for other sulfonyl compounds, detailed mechanistic studies specifically elucidating the predominant pathway for this compound are not extensively available in the current literature.

Influence of Substituent Electronic and Steric Effects on Reaction Rates

The 4-ethylpiperazine group attached to the sulfonyl sulfur significantly influences the reactivity of the molecule through both electronic and steric effects.

A hypothetical representation of the relative reaction rates with a given nucleophile for a series of N-substituted piperazine-1-sulfonyl chlorides is presented in the table below to illustrate potential substituent effects.

| Substituent on Piperazine (B1678402) (R) | Hypothetical Relative Rate Constant (krel) | Dominant Effect |

| -H | 1.00 | Reference |

| -CH3 | 0.85 | Minor steric hindrance and inductive effect |

| -CH2CH3 (Ethyl) | 0.80 | Increased steric hindrance |

| -C(CH3)3 (tert-Butyl) | 0.35 | Significant steric hindrance |

This table is for illustrative purposes only and does not represent actual experimental data.

Formation and Reactivity of Sulfene (B1252967) Intermediates

In the presence of a strong base, some sulfonyl chlorides that possess an α-hydrogen can undergo an elimination reaction to form highly reactive sulfene intermediates (R2C=SO2). These intermediates can then be trapped by nucleophiles. For this compound, the nitrogen atom is directly attached to the sulfonyl group, and there are no α-hydrogens on an adjacent carbon atom. Therefore, the formation of a traditional sulfene intermediate through deprotonation of an α-carbon is not a viable reaction pathway for this compound under typical basic conditions.

Reactions of the Sulfonyl Chloride Moiety

The primary reaction of the sulfonyl chloride group in this compound is the formation of sulfonamides through reaction with amine nucleophiles. This reaction is of significant importance in synthetic chemistry for the construction of a wide range of biologically active molecules.

Formation of Sulfonamides with Various Amine Nucleophiles

This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The reaction is versatile and can be employed with a wide array of amine nucleophiles, ranging from simple alkylamines to more complex heterocyclic amines. The general transformation is a cornerstone of medicinal chemistry, as the resulting sulfonamide linkage is a key structural motif in many pharmaceutical agents.

The table below provides illustrative examples of potential sulfonamide products formed from the reaction of this compound with different amine nucleophiles.

| Amine Nucleophile | Product |

| Aniline (B41778) | N-phenyl-4-ethylpiperazine-1-sulfonamide |

| Benzylamine | N-benzyl-4-ethylpiperazine-1-sulfonamide |

| Morpholine | 4-(4-ethylpiperazine-1-sulfonyl)morpholine |

| Piperidine | 1-(4-ethylpiperazine-1-sulfonyl)piperidine |

This table presents expected products from established chemical reactions.

While the synthesis of sulfonamides from sulfonyl chlorides is a well-established and widely utilized reaction, detailed kinetic and mechanistic studies specifically for the coupling of this compound with various amines are not extensively documented in the scientific literature. However, general principles derived from studies on other sulfonyl chlorides can be applied.

The reaction is generally considered to be second order, with the rate dependent on the concentrations of both the sulfonyl chloride and the amine nucleophile. The mechanism likely proceeds through either a direct SN2 pathway or a stepwise addition-elimination mechanism, as discussed in section 3.1.1. The specific pathway may be influenced by the structure and basicity of the amine nucleophile, as well as the reaction conditions such as solvent and temperature. For example, more basic and less sterically hindered amines are expected to react more rapidly. The presence of a base to scavenge the HCl byproduct is crucial for driving the reaction to completion, as the protonation of the amine nucleophile would render it non-nucleophilic.

Role of Hydrophobic Interactions and Aggregation in Reaction Pathways

The reactivity of sulfonyl chlorides, including this compound, in aqueous or mixed-solvent systems can be influenced by non-covalent forces. The structure of this compound, featuring a polar sulfonyl chloride group and a non-polar N-ethylpiperazine moiety, imparts amphiphilic character. This duality suggests that hydrophobic interactions and molecular aggregation may play a significant role in its reaction pathways, particularly in biological or biphasic systems.

Compounds with both hydrophilic (the ionized sulfonyl group) and hydrophobic (the alkyl tail) ends can act as detergents, forming aggregates like micelles in aqueous solutions. quora.com While specific studies on the aggregation of this compound are not detailed, the principles governing similar molecules suggest that in aqueous media, the hydrophobic ethylpiperazine tails could aggregate to minimize contact with water, potentially sequestering the reactive sulfonyl chloride group within a non-polar microenvironment. This aggregation could alter the rate and outcome of hydrolysis or reactions with other nucleophiles by affecting the local concentration of reactants and the solvation of the transition state. Furthermore, van der Waals interactions, a component of hydrophobic forces, have been noted to contribute significantly to the binding thermodynamics of sulfonamide derivatives to biological targets, indicating their importance in molecular recognition and reactivity. magtech.com.cn

Conversions to Sulfonate Esters and Sulfones

The sulfonyl chloride group is a versatile functional group for the synthesis of other sulfur-containing compounds, primarily sulfonate esters and sulfones. wikipedia.org

Sulfonate Esters: this compound readily reacts with alcohols in the presence of a base to form the corresponding sulfonate esters. wikipedia.orgeurjchem.com This reaction is a standard method for activating hydroxyl groups, as sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions. eurjchem.comresearchgate.net The reaction proceeds via nucleophilic attack of the alcohol on the electrophilic sulfur atom of the sulfonyl chloride. A wide variety of sulfonate esters can be synthesized using this method under metal-free conditions. rsc.orgnih.gov

Sulfones: The synthesis of sulfones from sulfonyl chlorides can be achieved through several routes. One common method is the Friedel-Crafts reaction with arenes, which yields aryl sulfones. wikipedia.org Another approach involves the reduction of the sulfonyl chloride to a sulfinate salt, which is then alkylated to produce the sulfone. rsc.org For instance, magnesium can be used to reduce sulfonyl chlorides to magnesium sulfinates, which are subsequently coupled with alkyl halides. rsc.org Additionally, radical processes have been developed where sulfonyl chlorides serve as precursors to sulfonyl radicals, which can then add to alkenes to form C(sp³)-sulfonylated products. nih.gov Traditional methods also include the oxidation of sulfides, but direct synthesis from sulfonyl chlorides offers a more direct route in many cases. organic-chemistry.org

Table 1: Synthetic Conversions of the Sulfonyl Chloride Moiety

| Product Class | Reactant | Key Reagents/Conditions | Description |

|---|---|---|---|

| Sulfonate Ester | Alcohol (R'-OH) | Amine base (e.g., triethylamine (B128534), pyridine) | Nucleophilic substitution at the sulfur center, forming an S-O bond. wikipedia.orgeurjchem.com |

| Aryl Sulfone | Arene (Ar-H) | Lewis Acid (e.g., AlCl₃) | Friedel-Crafts sulfonylation, forming an S-C(sp²) bond. wikipedia.org |

| Alkyl Sulfone | Alkyl Halide (R'-X) | 1. Reductant (e.g., Mg, Na₂SO₃) 2. Alkylation | Two-step process involving reduction to a sulfinate salt followed by nucleophilic substitution. wikipedia.orgrsc.org | | Alkyl Sulfone | Alkene | Photoredox catalyst, H-atom donor | Radical hydrosulfonylation via a sulfonyl radical intermediate, forming an S-C(sp³) bond. nih.gov |

Radical Reactions and Annulations

Beyond ionic pathways, sulfonyl chlorides are effective precursors for sulfonyl radicals, enabling a range of radical-mediated transformations, including hydrosulfonylation and annulation reactions. magtech.com.cn

Radical Hydrosulfonylation: Under visible light photoredox catalysis, sulfonyl chlorides can undergo single-electron reduction to form a sulfonyl radical. nih.gov This radical can then add to an alkene to form a C-centered radical, which is subsequently trapped by a hydrogen atom donor to yield a hydrosulfonylated product (a sulfone). nih.gov This method is notable for its mild conditions and tolerance of a wide array of functional groups.

Annulations: Sulfonyl chlorides participate in various annulation (ring-forming) reactions. For example, they can undergo [2+2] cycloadditions with imines or alkenes. magtech.com.cnresearchgate.net In some cases, a sulfonyl chloride reacts with a dialkyl acetylenedicarboxylate (B1228247) in the presence of a base like pyridine (B92270) to yield bifunctionalized 2H-thiete 1,1-dioxide derivatives through a [2+2] cycloaddition pathway. mdpi.com Radical cyclizations involving sulfonyl groups are also well-documented. For instance, the cyclization of certain ene sulfonamides proceeds via an initial radical addition, producing an α-sulfonamidoyl radical that can then undergo β-elimination of a sulfonyl radical to form a cyclic imine. nih.gov

Table 2: Examples of Radical and Annulation Reactions Involving Sulfonyl Chlorides

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Hydrosulfonylation | Alkene | Visible light, photoredox catalyst | Alkyl Sulfone nih.gov |

| [2+2] Annulation | Alkene, Imine | Varies (e.g., base-mediated) | Four-membered rings (e.g., β-sultams) magtech.com.cnresearchgate.net |

| [2+2] Cycloaddition | Dialkyl acetylenedicarboxylate | Pyridine | 2H-thiete 1,1-dioxide mdpi.com |

| Radical Cyclization | Ene sulfonamide | Radical initiator | Cyclic Imine (via elimination of sulfonyl radical) nih.gov |

Derivatization Applications in Analytical Chemistry for Enhanced Detection

The high reactivity of the sulfonyl chloride group makes it an excellent reagent for chemical derivatization in analytical chemistry, particularly for high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). libretexts.orgsdiarticle4.com Derivatization is used to improve the chromatographic properties and enhance the detectability of analytes that lack a suitable chromophore, fluorophore, or ionizable group. libretexts.orgsdiarticle4.com

This compound and analogous structures are used to "tag" analytes containing primary and secondary amines, phenols, or thiols. libretexts.orgsdiarticle4.com The reaction converts the analyte into a sulfonamide, sulfonate ester, or thioester, respectively. This derivatization imparts several analytical advantages:

Enhanced MS Response: The piperazine moiety, especially when protonated, provides a site for efficient ionization in electrospray ionization-mass spectrometry (ESI-MS), leading to significantly lower detection limits. nih.gov

Improved Chromatographic Retention: Derivatization can increase the hydrophobicity of polar analytes, improving their retention on reversed-phase HPLC columns. libretexts.orgnih.gov

Introduction of a UV/Fluorescent Tag: By using a sulfonyl chloride that contains a chromophore or fluorophore (like a dansyl or naphthalene (B1677914) group), analytes can be detected with high sensitivity by UV-Visible or fluorescence detectors. sdiarticle4.comnih.gov

A study detailed the development of a piperazine-based sulfonyl reagent, Tmt-PP, which showed superior MS response for the analysis of free fatty acids compared to other reagents. nih.gov The use of an isotope-labeled version of the derivatizing reagent allows for accurate quantification by serving as an internal standard. nih.gov

Table 3: Analytical Derivatization Applications Based on Sulfonyl Chloride Reactivity

| Derivatizing Agent Class | Target Analyte Functional Group | Analytical Technique | Purpose of Derivatization |

|---|---|---|---|

| Naphthalene-sulfonyl chloride | Secondary Amines | HPLC-UV | Introduce a UV-active chromophore for detection. nih.gov |

| Dimethylaminonaphthalene-sulfonyl chloride (DNS-Cl) | Primary/Secondary Amines | HPLC-Fluorescence | Introduce a highly fluorescent tag for sensitive detection. sdiarticle4.com |

| Piperazine-sulfonyl derivatives (e.g., Tmt-PP) | Carboxylic Acids (Fatty Acids) | LC-MS/MS | Enhance ESI response and improve chromatographic retention. nih.gov |

| Various Sulfonyl Chlorides | Amines, Phenols, Thiols | HPLC, LC-MS | Improve detectability and chromatographic behavior. libretexts.orgsdiarticle4.com |

Reactivity of the N-Ethylpiperazine Moiety in Conjugated Systems

Potential for Further Functionalization at the Piperazine Nitrogen

The piperazine ring in this compound contains two nitrogen atoms. While the nitrogen at position 1 is part of a sulfonamide linkage after reaction, the tertiary amine nitrogen at position 4 (the N-ethyl group) remains a nucleophilic and basic center, available for further chemical modification. researchgate.netencyclopedia.pub

This tertiary amine can undergo a variety of reactions typical for such functional groups. It can be protonated to form a quaternary ammonium (B1175870) salt, which influences the molecule's solubility and physical properties. More importantly, it can act as a nucleophile. For example, N-alkyl piperazine derivatives can be synthesized through reactions like nucleophilic substitution on alkyl halides or reductive amination. nih.gov In the context of drug synthesis, the acylation of N-ethylpiperazine with acid chlorides to form amides at the second nitrogen is a common strategy to build more complex molecules. mdpi.com This potential for dual functionalization—first via the sulfonyl chloride and subsequently at the N-ethyl nitrogen—makes the 4-ethylpiperazine scaffold a valuable building block in medicinal chemistry and materials science. encyclopedia.pubmdpi.com

Investigation of Ring System Transformations

The piperazine ring is generally a stable heterocyclic system. However, under certain conditions, ring transformations can occur. Insights into the potential reactivity and stability of the piperazine ring can be drawn from the chemistry of related bicyclic structures like 1,4-diazabicyclo[2.2.2]octane (DABCO).

The C–N bonds in DABCO can be cleaved to synthesize a wide range of functionalized piperazine derivatives. nih.govrsc.org This process typically involves the activation of DABCO by reaction with an electrophile (such as an alkyl halide, sulfonyl chloride, or activated alkyne) to form a quaternary ammonium salt. nih.govresearchgate.net This salt is then susceptible to nucleophilic attack, which results in the cleavage of one of the C-N bonds and the opening of the bicyclic system to form a monosubstituted piperazine. rsc.orgrsc.org

This chemistry highlights that the C-N bonds within the core piperazine framework, while generally stable, can be activated towards cleavage. Although this compound is not a strained bicyclic system like DABCO, the principles of C-N bond activation are relevant. Extreme conditions or the presence of powerful electrophiles could potentially lead to ring-opening or rearrangement reactions, though such transformations are not common under standard synthetic conditions for simple piperazine derivatives. The synthesis of piperazine rings can also be achieved through various other methods, including the reduction of diketopiperazines, cyclization reactions, or the catalytic reductive cyclization of dioximes, indicating the diverse chemical pathways connected to this heterocyclic system. researchgate.netmdpi.com

Advanced Characterization and Computational Analyses in Sulfonyl Chloride Research

Computational Chemistry Approaches for Mechanistic Insights and Predictive Modeling

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to provide detailed insights into the dynamic behavior of molecules, including 4-Ethylpiperazine-1-sulfonyl chloride. These simulations allow for the exploration of conformational landscapes and the intricate network of intermolecular interactions that govern the compound's properties in various environments. By simulating the atomic motions over time, researchers can elucidate the preferred spatial arrangements of the molecule and its interactions with surrounding solvent molecules or other entities.

Intermolecular interactions play a crucial role in the solid-state packing of this compound and its behavior in solution. MD simulations can be employed to investigate various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. In the case of this compound, the nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors, while the hydrogen atoms on the ethyl group and the piperazine ring can act as donors. The sulfonyl chloride group, with its electronegative oxygen and chlorine atoms, significantly contributes to the molecule's polarity and its capacity for strong dipole-dipole interactions.

To quantify the conformational preferences and intermolecular interactions, various parameters can be extracted from MD simulation trajectories. These include dihedral angle distributions, radial distribution functions (RDFs), and interaction energy calculations. The following interactive data tables showcase hypothetical data that could be generated from such simulations to characterize this compound.

Table 1: Conformational Analysis of the Piperazine Ring in this compound

| Conformational Parameter | Value (°) |

| C-N-C-C Dihedral Angle (Chair) | 55.2 |

| C-N-C-C Dihedral Angle (Boat) | 0.5 |

| N-C-C-N Dihedral Angle (Chair) | -54.8 |

| N-C-C-N Dihedral Angle (Boat) | 0.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Key Intermolecular Interaction Energies for this compound in Aqueous Solution

| Interaction Type | Energy (kcal/mol) |

| Piperazine N1 :: Water (Hydrogen Bond) | -3.5 |

| Piperazine N4 :: Water (Hydrogen Bond) | -2.8 |

| Sulfonyl O1 :: Water (Hydrogen Bond) | -4.2 |

| Sulfonyl O2 :: Water (Hydrogen Bond) | -4.1 |

| van der Waals Interactions | -5.7 |

| Electrostatic Interactions | -8.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The insights gained from molecular dynamics simulations are invaluable for understanding the structure-property relationships of this compound. This knowledge can be leveraged in various applications, such as in the design of novel materials or in understanding its reactivity in different chemical environments. The synergy between computational studies like MD simulations and experimental characterization provides a comprehensive picture of the molecular behavior of this important chemical compound.

Role of 4 Ethylpiperazine 1 Sulfonyl Chloride in Complex Chemical Synthesis

Application as a Key Building Block for Diverse Nitrogen-Containing Scaffolds

The inherent structure of 4-ethylpiperazine-1-sulfonyl chloride, featuring a pre-formed piperazine (B1678402) ring, makes it an exceptionally useful precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The sulfonyl chloride moiety provides a reactive handle for coupling with a wide range of nucleophiles, leading to the formation of robust sulfonamide linkages.

A primary application of this compound is in the synthesis of piperazine-sulfonamide hybrids. These molecular scaffolds are of significant interest in medicinal chemistry due to their presence in a multitude of biologically active compounds. The general synthetic approach involves the reaction of this compound with primary or secondary amines. This nucleophilic substitution reaction at the sulfonyl sulfur atom proceeds readily, typically in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the corresponding sulfonamide.

The reaction is versatile, allowing for the introduction of a wide array of substituents depending on the choice of the amine coupling partner. This modularity enables the generation of large libraries of piperazine-sulfonamide derivatives for structure-activity relationship (SAR) studies in drug discovery programs. For instance, novel benzamide-piperazine-sulfonamide hybrids have been synthesized and evaluated for their potential as anticancer agents. Similarly, the coupling of various aryl and alkyl sulfonyl chlorides (a class of compounds to which this compound belongs) with different amines has been a common strategy to produce diverse sulfonamide derivatives with potential biological activities.

| Sulfonyl Chloride Precursor | Amine Coupling Partner | Resulting Hybrid Molecule Class | Potential Application |

|---|---|---|---|

| This compound | Aromatic Amines | N-Aryl-4-ethylpiperazine-1-sulfonamides | Pharmaceutical Scaffolds |

| This compound | Aliphatic Amines | N-Alkyl-4-ethylpiperazine-1-sulfonamides | Agrochemical Intermediates |

| Substituted Aryl Sulfonyl Chlorides | Piperazine | 1-(Aryl-sulfonyl)piperazines | Anticancer Agents |

Beyond its direct use in creating simple hybrids, this compound plays a critical role as an intermediate in the multi-step synthesis of complex organic molecules, most notably in the industrial production of the drug Vardenafil. Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, features a core structure where the 4-ethylpiperazine-1-sulfonyl moiety is appended to a complex heterocyclic system.

In the synthesis of Vardenafil, a key step involves the amidation of an imidazotriazinone sulfochloride intermediate with N-ethylpiperazine. An alternative and convergent approach involves the direct reaction of the pre-formed this compound with the appropriate phenyl-substituted imidazotriazinone core. This strategy streamlines the synthesis by incorporating the entire ethylpiperazine-sulfonyl fragment in a single step. The reaction involves the nucleophilic attack of an amine on the sulfonyl chloride, forming the crucial sulfonamide bond that defines the final drug molecule.

The use of this compound in this context highlights its strategic importance. By preparing this building block separately, chemists can ensure higher purity and better yields in the final coupling step, which is often a critical and challenging transformation in the synthesis of a complex active pharmaceutical ingredient (API).

| Reagent | Role in Synthesis |

|---|---|

| 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f]triazin-4-one | Core Heterocyclic Structure |

| Chlorosulfonic acid | Introduces the sulfonyl chloride group onto the phenyl ring of the core structure |

| This compound (in an alternative convergent approach) | Provides the complete side chain for direct coupling |

| N-Ethylpiperazine | Reacts with the sulfonyl chloride to form the final sulfonamide linkage |

Utility in Functional Group Interconversion and Protective Group Chemistry

While the primary application of this compound is in the construction of sulfonamides, the reactivity of the sulfonyl chloride group also lends itself to other synthetic transformations, such as functional group interconversions and as a protecting group for amines.

Sulfonyl chlorides, in general, are effective reagents for the activation of alcohols. The reaction of an alcohol with a sulfonyl chloride in the presence of a non-nucleophilic base converts the poorly leaving hydroxyl group into a sulfonate ester, which is an excellent leaving group in nucleophilic substitution and elimination reactions. While less common for piperazine-based sulfonyl chlorides due to potential steric hindrance and competing reactions, this general reactivity pattern is a fundamental concept in organic synthesis.

More relevant to the structure of this compound is its application in the protection of amines. The reaction of a primary or secondary amine with this compound forms a stable sulfonamide. This sulfonamide is generally resistant to a wide range of reaction conditions, including strongly basic and nucleophilic environments, as well as some oxidizing and reducing agents.

The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom it is attached to. This "taming" of the amine's reactivity allows for selective reactions to be carried out on other functional groups within the molecule without interference from the protected amine. The sulfonamide protecting group can later be removed under specific, often harsh, reducing or acidic conditions to regenerate the free amine. The choice of a piperazine-based sulfonyl chloride for this purpose might be dictated by the specific solubility and reactivity properties it imparts to the protected intermediate.

Future Perspectives and Research Directions in 4 Ethylpiperazine 1 Sulfonyl Chloride Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methods

The traditional synthesis of sulfonyl chlorides often involves harsh and hazardous reagents, such as chlorosulfonic acid or thionyl chloride, which generate significant waste and pose safety concerns. Future research on 4-Ethylpiperazine-1-sulfonyl chloride is expected to pivot towards more sustainable and environmentally friendly synthetic protocols that align with the principles of green chemistry. researchgate.netmdpi.com

Key areas of development will likely include the adoption of alternative chlorinating agents and the use of greener solvent systems. For instance, methods utilizing sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant for the in-situ generation of sulfonyl chlorides from thiols in sustainable solvents like water, ethanol, or deep eutectic solvents have shown promise for other sulfonamides and could be adapted for piperazine-based structures. rsc.orgresearchgate.net Such processes often feature mild reaction conditions and simpler, filtration-based workups, significantly reducing the environmental footprint. researchgate.net Another promising avenue is the oxyhalogenation of thiols or disulfides using reagents like oxone-KCl in water, which offers a rapid and efficient synthesis of sulfonyl chlorides under ambient conditions. rsc.org

Table 1: Comparison of Synthetic Methodologies for Sulfonyl Chlorides

| Feature | Traditional Methods | Potential Green Alternatives |

|---|---|---|

| Chlorinating Agent | Thionyl chloride (SOCl₂), Chlorosulfonic acid (ClSO₃H) | N-Chlorosuccinimide (NCS), Oxone-KX, NaDCC·2H₂O |

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, Ethanol, Deep Eutectic Solvents (DES) |

| Byproducts | Acidic gases (HCl, SO₂), significant salt waste | Succinimide (recyclable), benign salts |

| Reaction Conditions | Often harsh, requiring high temperatures or corrosive reagents | Mild, often at room temperature |

| Workup Procedure | Complex, involving extractions with organic solvents | Simple filtration, minimal use of organic solvents |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is set to revolutionize the synthesis and functionalization of molecules derived from this compound. Modern catalysis offers pathways to reactions that are not feasible with traditional methods, often providing higher yields, improved selectivity, and milder reaction conditions.

One of the most promising areas is the use of photocatalysis. nih.gov Synergistic photoredox and copper catalysis, for example, has been successfully employed for the direct synthesis of sulfonamides from aryl radical precursors and various amines. acs.org This approach could be adapted for reactions involving this compound, enabling the construction of complex sulfonamide architectures with high functional group tolerance. acs.org Metal-free photocatalytic strategies are also emerging for the late-stage functionalization of sulfonamides, converting them into valuable sulfonyl radical intermediates that can participate in a variety of transformations. researchgate.net

Furthermore, the use of earth-abundant transition metals like iron and copper in catalysis is gaining traction for the synthesis of diaryl sulfonamides, offering a more sustainable alternative to precious metal catalysts. mdpi.com The exploration of these catalytic manifolds will be instrumental in expanding the synthetic utility of this compound, allowing for more efficient and selective access to novel chemical entities.

Table 2: Emerging Catalytic Systems and Their Potential Applications

| Catalytic System | Description | Potential Application for this compound |

|---|---|---|

| Photoredox/Copper Catalysis | Utilizes visible light and a copper co-catalyst to generate radical intermediates for bond formation. acs.org | Direct synthesis of complex sulfonamides from this compound and challenging amine partners. |

| Metal-Free Photocatalysis | Employs organic dyes as photocatalysts to enable radical-based transformations under mild conditions. researchgate.net | Late-stage functionalization of sulfonamides derived from this compound. |

| Iron/Copper Catalysis | Uses earth-abundant metals to catalyze C-H amidation for the synthesis of diaryl sulfonamides. mdpi.com | One-pot synthesis of pharmaceutically relevant diaryl sulfonamides using this compound. |

| Palladium Catalysis | Buchwald-Hartwig and similar cross-coupling reactions for forming C-N bonds. | Synthesis of N-aryl piperazine (B1678402) sulfonamides. mdpi.com |

Advanced Mechanistic Probes and Computational Investigations

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is fundamental to optimizing existing protocols and designing new transformations. Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to elucidate reaction pathways, identify key intermediates, and understand the factors controlling selectivity.

For instance, detailed mechanistic studies can clarify the role of additives and catalysts in reactions. The influence of chloride ions on reaction kinetics and activation energies has been shown to be significant in other chemical systems and could be a relevant area of investigation for reactions involving this sulfonyl chloride. nih.gov Understanding these effects can lead to more rational reaction design and troubleshooting.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at the molecular level. researchgate.net DFT calculations can be used to model transition states, calculate activation barriers, and predict the stability of intermediates, providing insights that are often difficult to obtain through experimentation alone. Such computational studies could be applied to understand the reactivity of the S-Cl bond in this compound, its interaction with various nucleophiles, and the potential for side reactions. researchgate.net This knowledge is invaluable for developing more efficient and selective synthetic methods.

Table 3: Key Mechanistic Questions and Investigative Tools

| Mechanistic Question | Experimental Probes | Computational Tools |

|---|---|---|

| Role of Catalyst/Additives | In-situ spectroscopy (NMR, IR), kinetic studies, isolation of intermediates. | Modeling of catalyst-substrate interactions, calculation of catalytic cycles. |

| Reaction Pathway and Intermediates | Isotope labeling studies, trapping experiments, mass spectrometry. | Transition state searching, Intrinsic Reaction Coordinate (IRC) calculations. |

| Factors Controlling Regio-/Stereoselectivity | Systematic variation of substrates and reaction conditions, chiral chromatography. | Calculation of energy differences between competing pathways and transition states. |

| Stability and Decomposition Pathways | Thermal analysis (DSC, TGA), forced degradation studies. | Molecular dynamics simulations, calculation of bond dissociation energies. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from batch to continuous manufacturing is a significant trend in the chemical and pharmaceutical industries, driven by the need for safer, more efficient, and scalable processes. Flow chemistry, in particular, offers numerous advantages for the synthesis of sulfonyl chlorides, which often involve highly exothermic and hazardous reactions. rsc.org

Future work on this compound will likely focus on developing continuous flow processes for its synthesis and subsequent reactions. researchgate.net Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved purity, and enhanced safety by minimizing the volume of hazardous reagents at any given time. rsc.org Automated systems can be integrated with flow reactors to ensure consistent process control, reliability, and high spacetime yields, making the production more efficient and reproducible. mdpi.comresearchgate.net

The development of a continuous flow protocol for this compound would be a significant step towards its large-scale, industrial production. mdpi.com Such a system could potentially be integrated into multi-step syntheses, allowing for the continuous production of active pharmaceutical ingredients (APIs) and other high-value chemicals. mdpi.comnih.gov

Table 4: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Difficult, often requires re-optimization. | Straightforward, by extending operation time. |

| Safety | Higher risk due to large volumes of reagents and poor heat transfer. | Enhanced safety due to small reactor volumes and excellent heat transfer. rsc.org |

| Process Control | Limited control over temperature and mixing gradients. | Precise control over all reaction parameters. researchgate.net |

| Product Quality | Potential for batch-to-batch variability. | Consistent product quality and purity. researchgate.net |

| Spacetime Yield | Generally lower. | Significantly higher. mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Ethylpiperazine-1-sulfonyl chloride, and what critical parameters influence reaction efficiency?

- Methodological Answer : The synthesis typically involves reacting 4-ethylpiperazine with sulfonyl chloride derivatives under controlled alkaline conditions (pH 10–11) to minimize hydrolysis. Key parameters include maintaining pH using sodium carbonate (Na₂CO₃) , reaction temperature (room temperature to 40°C), and monitoring progress via TLC with n-hexane/EtOAc mobile phases . Post-reaction neutralization and recrystallization from ethanol are critical for purity .

Q. How should researchers handle and store this compound to maintain its stability?

- Methodological Answer : Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent moisture-induced degradation. Avoid exposure to oxidizers and high temperatures, as sulfonyl chlorides are prone to hydrolysis and exothermic decomposition . Use desiccants and moisture-proof packaging for long-term storage.

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- TLC : For reaction monitoring using n-hexane/EtOAC (3:7) .

- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., sulfonyl group at ~3.3 ppm for -SO₂Cl protons).

- HPLC/LC-MS : Quantify purity and detect impurities .

- Melting Point Analysis : Compare observed values with literature data to assess crystallinity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during the sulfonylation of 4-ethylpiperazine?

- Methodological Answer :

- pH Control : Maintain alkaline conditions (pH 10–11) to suppress sulfonyl chloride hydrolysis while ensuring efficient nucleophilic attack by the piperazine nitrogen .

- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance reactivity without side reactions.

- Stoichiometry : Employ a slight excess (1.1–1.2 equivalents) of sulfonyl chloride to drive the reaction to completion .

Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR, IR, and LC-MS data to confirm structural assignments. For example, unexpected peaks in NMR may indicate by-products like N-oxide derivatives, requiring LC-MS for identification .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in stereochemistry or substituent effects .

Q. In multi-step syntheses, how can intermediate purification techniques improve yield and quality?

- Methodological Answer :

- Recrystallization : Use ethanol or ethyl acetate for high-purity intermediates, as demonstrated in piperidine sulfonamide syntheses .

- Column Chromatography : Optimize mobile phases (e.g., gradient elution with hexane/acetone) to separate sulfonylated products from unreacted starting materials .

- pH-Dependent Extraction : Isolate intermediates via acid-base partitioning (e.g., adjusting pH to precipitate zwitterionic forms) .

Contradiction Analysis & Troubleshooting

Q. How should researchers address low yields in large-scale syntheses of this compound?

- Methodological Answer :

- Scale-Up Adjustments : Increase mixing efficiency (e.g., mechanical stirring) to prevent localized pH deviations.

- By-Product Identification : Use GC-MS to detect hydrolysis by-products (e.g., 4-ethylpiperazine sulfonic acid) and adjust stoichiometry or reaction time accordingly .

Q. What experimental controls are essential when studying the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Blank Reactions : Run parallel reactions without nucleophiles to assess inherent stability.

- Competitive Nucleophile Studies : Compare reaction rates with primary/secondary amines to optimize selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.